molecular formula C14H22N4O B6440083 N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2548994-76-7

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B6440083
CAS No.: 2548994-76-7
M. Wt: 262.35 g/mol
InChI Key: NOUNZETYSVYXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic small molecule featuring a unique heterocyclic architecture. Its core structure comprises:

  • Azetidine ring: A strained four-membered amine ring substituted at the 1-position with a carboxamide group and at the 3-position with a methylene-linked 4-methylpyrazole moiety.
  • Carboxamide substituent: The N-cyclopentyl group attached to the carboxamide nitrogen introduces a lipophilic, aliphatic bicyclic system.

Its molecular formula is inferred as C₁₄H₂₂N₄O (calculated molecular weight: ~262.35 g/mol), derived by replacing the 4-fluorophenyl group in BB69707 with a cyclopentyl moiety.

Properties

IUPAC Name

N-cyclopentyl-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-6-15-18(7-11)10-12-8-17(9-12)14(19)16-13-4-2-3-5-13/h6-7,12-13H,2-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNZETYSVYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the azetidine moiety. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable azetidine precursor under controlled conditions. The cyclopentyl group is then introduced through a cyclization reaction, followed by the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or azetidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide (Target) Cyclopentyl (aliphatic) C₁₄H₂₂N₄O ~262.35* Moderate lipophilicity; strained azetidine core; non-aromatic substituent.
BB69707: N-(4-fluorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide 4-Fluorophenyl (aromatic) C₁₅H₁₇FN₄O 288.32 Fluorine enhances electronegativity; potential for π-π interactions.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine core C₂₁H₂₃N₇O ~389.46* Extended aromatic system; higher molecular complexity; possible kinase targeting.

*Calculated based on structural analogy.

Key Differences and Implications

A. Substituent Effects

  • Cyclopentyl vs. The 4-fluorophenyl group in BB69707 introduces electronic effects (e.g., dipole interactions) and may enhance metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • Pyrazolo-pyridine Core ( Compound) :

    • The pyrazolo-pyridine scaffold introduces planar aromaticity , favoring interactions with flat binding pockets (e.g., ATP sites in kinases). This contrasts with the target compound’s smaller azetidine ring, which may allow better penetration into sterically restricted targets .

B. Physicochemical Properties

  • Molecular Weight and Complexity :
    • The target compound (~262 g/mol) and BB69707 (~288 g/mol) fall within typical ranges for drug-like molecules, while the pyrazolo-pyridine derivative (~389 g/mol) may face challenges in bioavailability due to its size .
  • Solubility :
    • The cyclopentyl group’s aliphatic nature likely reduces water solubility compared to BB69707’s polar fluorophenyl group.

C. Pharmacological Considerations

  • Target Selectivity :

    • The azetidine-carboxamide scaffold in the target compound and BB69707 may favor binding to similar targets (e.g., enzymes or receptors requiring hydrogen bonding with the carboxamide).
    • The pyrazolo-pyridine derivative’s extended aromatic system could target kinases or DNA-binding proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.